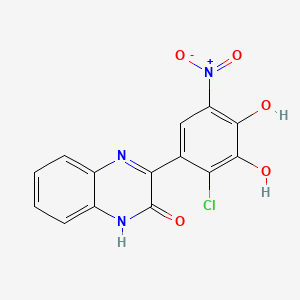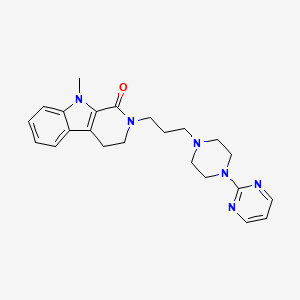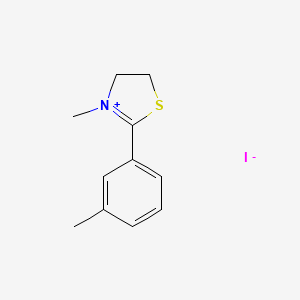
4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide is a chemical compound belonging to the thiazolium family. Thiazolium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with methyl and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide typically involves the reaction of 3-methylphenylthiazole with methyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The compound is then subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolium derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide
- 3-Ethyl-2-methyl-4,5-diphenylthiazolium iodide
- 2-(2-Anilinoethenyl)-4,5-dihydro-3-methyl-thiazolium iodide
Uniqueness
4,5-Dihydro-3-methyl-2-(3-methylphenyl)thiazolium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
96160-06-4 |
|---|---|
Fórmula molecular |
C11H14INS |
Peso molecular |
319.21 g/mol |
Nombre IUPAC |
3-methyl-2-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NS.HI/c1-9-4-3-5-10(8-9)11-12(2)6-7-13-11;/h3-5,8H,6-7H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
KFPPZDKCVBYYKU-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)C2=[N+](CCS2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


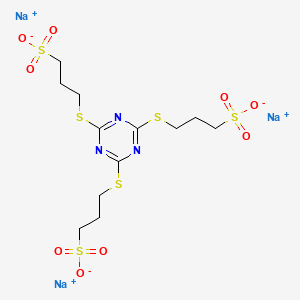

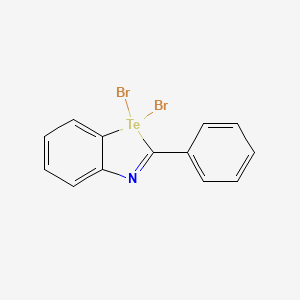

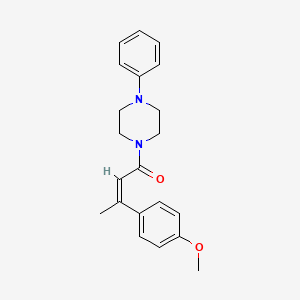

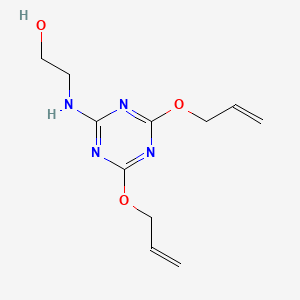
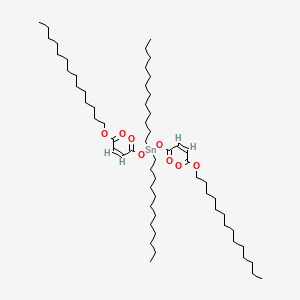
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)


